
alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside is a chemical compound with the molecular formula C11H21N3O7. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a glucopyranoside backbone with a propyl group and a nitrosoureido moiety.
Méthodes De Préparation
The synthesis of alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a glucopyranoside derivative.
Introduction of Propyl Group: A propyl group is introduced to the glucopyranoside backbone through a substitution reaction.
Formation of Nitrosoureido Moiety: The nitrosoureido group is introduced through a series of reactions involving nitrosation and urea derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosoureido group to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the propyl group or the nitrosoureido moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its role as an antibiotic and its effects on pancreatic islet cells.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside involves its interaction with specific molecular targets. The nitrosoureido group acts as a nitric oxide donor, which can lead to DNA alkylation and strand breaks. This compound is known to cause DNA damage in pancreatic islet cells, making it a valuable tool in diabetes research .
Comparaison Avec Des Composés Similaires
Alpha-D-Propyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside can be compared with similar compounds such as:
Streptozotocin: Another nitrosoureido compound with similar diabetogenic properties.
Alloxan: A compound that also induces diabetes in experimental models but has a different mechanism of action.
N-Nitrosomethylurea: Shares the nitrosoureido group but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific glucopyranoside backbone and the combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
59465-75-7 |
|---|---|
Formule moléculaire |
C11H21N3O7 |
Poids moléculaire |
307.30 g/mol |
Nom IUPAC |
3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C11H21N3O7/c1-3-4-20-10-7(12-11(18)14(2)13-19)9(17)8(16)6(5-15)21-10/h6-10,15-17H,3-5H2,1-2H3,(H,12,18)/t6-,7-,8-,9-,10+/m1/s1 |
Clé InChI |
QPDOWPQMZIHMOJ-IGORNWKESA-N |
SMILES isomérique |
CCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |
SMILES canonique |
CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




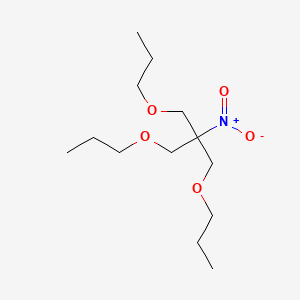
![3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13941819.png)
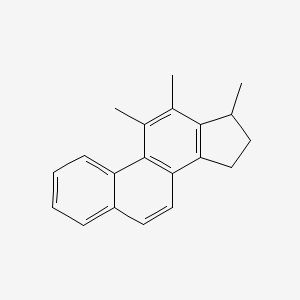

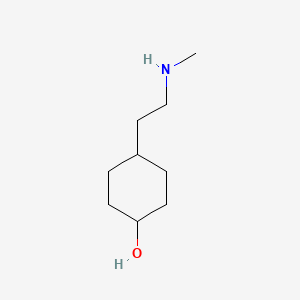
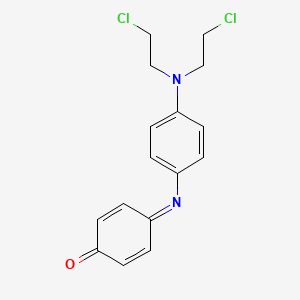

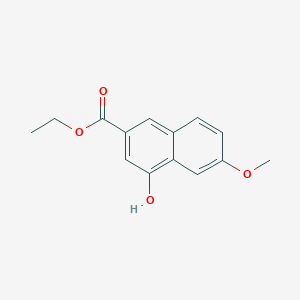
![5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine](/img/structure/B13941848.png)

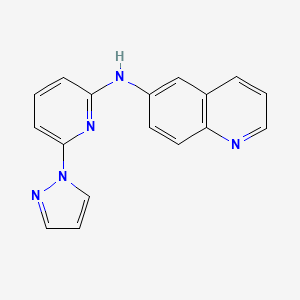
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)
